1-Pentyl-1,2-dihydropyrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H16N2 |
|---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
1-pentyl-2H-pyrazine |
InChI |
InChI=1S/C9H16N2/c1-2-3-4-7-11-8-5-10-6-9-11/h5-6,8H,2-4,7,9H2,1H3 |
InChI Key |
WJWXFOMQKJSYMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CC=NC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure and properties of 1-Pentyl-1,2-dihydropyrazine
This guide provides an in-depth technical analysis of 1-Pentyl-1,2-dihydropyrazine , a specialized heterocyclic compound distinct from its aromatic analog, pentylpyrazine. It addresses the chemical architecture, synthesis pathways, and stability profiles relevant to researchers in flavor chemistry and pharmaceutical intermediate development.
Chemical Identity, Synthesis, and Functional Properties
Executive Summary
1-Pentyl-1,2-dihydropyrazine (CAS: 6303-75-9*) is a reduced heterocyclic compound characterized by a 1,2-dihydropyrazine core substituted at the N1 position with a pentyl chain.[1][2][3] Unlike the fully aromatic 2-pentylpyrazine—a common nutty/roasted flavorant—this dihydro derivative represents a partially saturated intermediate with distinct electronic and reactivity profiles.[4]
Note on Nomenclature: Commercial databases frequently conflate this compound with aromatic pentylpyrazine (C₉H₁₄N₂).[4] However, this guide focuses strictly on the dihydro species (C₉H₁₆N₂ , MW 152.24), distinguishing its properties from the aromatic analog.
Chemical Architecture & Identity
Structural Specifications
The molecule consists of a six-membered ring containing two nitrogen atoms at positions 1 and 4.[4] The "1,2-dihydro" designation indicates saturation at the N1-C2 bond sector, resulting in a loss of aromaticity compared to pyrazine. The pentyl group is covalently bonded to the nitrogen at position 1, altering the basicity and lipophilicity of the ring.[4]
| Property | Specification |
| Chemical Name | 1-Pentyl-1,2-dihydropyrazine |
| CAS Number | 6303-75-9 (See Note on Nomenclature) |
| Molecular Formula | C₉H₁₆N₂ |
| Molecular Weight | 152.24 g/mol |
| Core Scaffold | 1,2-Dihydropyrazine (Heterocyclic enamine/imine) |
| Hybridization | N1 ( |
| Key Functional Groups | Cyclic enamine, cyclic imine, N-alkyl chain |
Electronic Configuration
Unlike the planar, electron-deficient aromatic pyrazine, the 1,2-dihydro core is non-planar (often a half-chair conformation). The N1 nitrogen, being
Synthesis & Production Protocols
The synthesis of N-alkyl-1,2-dihydropyrazines typically follows a condensation pathway involving diamines and dicarbonyls. This protocol avoids the harsh oxidation steps required for aromatic pyrazines.[4]
Primary Synthesis Route: Diamine Condensation
Mechanism: Schiff base formation followed by cyclization.[4] Precursors: N-Pentylethylenediamine and Glyoxal (40% aq.[4] solution).
Experimental Workflow
-
Preparation: Dissolve N-pentylethylenediamine (1.0 eq) in ethanol at 0°C under inert atmosphere (
). -
Addition: Dropwise addition of Glyoxal (1.0 eq) to prevent polymerization.
-
Cyclization: The mixture is stirred at 0–5°C for 2 hours, then allowed to warm to room temperature.
-
Workup: Extraction with dichloromethane (DCM), drying over
, and concentration under reduced pressure. -
Purification: Vacuum distillation is preferred over column chromatography due to the compound's sensitivity to silica acidity.[4]
Visualization of Synthesis Pathway
The following diagram illustrates the condensation mechanism and potential oxidative side-reactions.
Caption: Condensation of diamine and glyoxal yields the dihydro product; oxidation leads to degradation.
Physicochemical Properties & Stability[4][7][8][9][10][11]
Physical Characteristics[4]
-
Appearance: Yellowish to amber liquid (pure form).[4] Darkens upon oxidation.[4]
-
Solubility: Highly soluble in organic solvents (Ethanol, DCM, DMSO).[4] Sparingly soluble in water due to the pentyl chain.[4]
-
Boiling Point: Estimated at 220–230°C (at 760 mmHg), though typically distilled under vacuum (~90°C at 10 mmHg) to prevent thermal decomposition.[4]
Stability Profile
The "dihydro" structure is thermodynamically less stable than the aromatic pyrazine.[4]
-
Oxidation: Susceptible to aromatization.[4] However, because the N1 position is blocked by a pentyl group, it cannot aromatize to neutral pentylpyrazine without breaking the C-N bond. Instead, it forms quaternary pyrazinium salts or undergoes ring opening.[4]
-
Acid Sensitivity: The enamine character makes it sensitive to hydrolysis in acidic aqueous media, reverting to the diamine and dicarbonyl precursors.[4]
Applications & Biological Relevance[4][5][12]
Flavor Chemistry (Maillard Reaction)
In food matrices, 1,2-dihydropyrazines are critical flavor precursors . They form transiently during the Maillard reaction (interaction of amino acids and reducing sugars).[4]
-
Role: Upon roasting, these precursors often oxidize or rearrange to form stable, potent alkylpyrazines (nutty/popcorn notes).
-
Significance: 1-Pentyl-1,2-dihydropyrazine contributes "raw" or "green" nutty notes before thermal conversion.
Pharmaceutical Intermediates
N-substituted dihydropyrazines serve as scaffolds for:
-
Kinase Inhibitors: The dihydropyrazine core mimics the dihydropteridine ring found in biological cofactors (e.g., BH4).[4]
-
API Synthesis: Used as a masked form of pyrazine that can be functionalized at the C2 or C3 positions via nucleophilic attack before final oxidation.[4]
References
-
MolCore Chemical Database. (2024).[4] Product Specifications: 1-Pentyl-1,2-dihydropyrazine (CAS 6303-75-9).[1][2][3] Retrieved from [4]
-
PubChem. (2024).[4] Compound Summary: 1,2-Dihydropyrazine Derivatives.[3][4][5][6][7][8] National Library of Medicine.[4] Retrieved from [4][9]
-
Bredihhin, A., et al. (2007).[4] Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters.[4] Retrieved from [4]
-
Pinpools. (2024).[4] Market Listing: Pentylpyrazine and 1-Pentyl-1,2-dihydropyrazine.[2][3] Retrieved from [4]
Sources
- 1. molcore.com [molcore.com]
- 2. pinpools.com [pinpools.com]
- 3. pinpools.com [pinpools.com]
- 4. 1,2-Pentanediol | C5H12O2 | CID 93000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrazine, 1,2-diphenyl- [webbook.nist.gov]
- 7. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 8. pinpools.com [pinpools.com]
- 9. Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- | C10H22N2Si2 | CID 141651 - PubChem [pubchem.ncbi.nlm.nih.gov]
Beyond the SDS: Comprehensive Safety and Handling Architecture for 1-Pentyl-1,2-dihydropyrazine
Executive Summary: The "Missing" SDS
1-Pentyl-1,2-dihydropyrazine is not a standard commodity chemical. Unlike its stable aromatic counterpart (2-pentylpyrazine, a common flavoring agent), the 1,2-dihydro analog is a high-energy reactive intermediate . It possesses a cyclic enamine/imine core that makes it inherently unstable toward oxidation and hydrolysis.
Standard Safety Data Sheets (SDS) for such transient intermediates are often non-existent or generic. This guide bridges that gap, utilizing Structure-Activity Relationships (SAR) and predictive toxicology to establish a rigorous safety architecture for research and scale-up.
Part 1: Physicochemical Profiling & Hazard Identification
Structural Alert Analysis
To understand the hazard, we must deconstruct the molecule. The 1,2-dihydropyrazine core contains two critical reactive motifs:
-
Cyclic Enamine (N1-C6=C5): Highly nucleophilic, susceptible to rapid oxidation (aromatization) and electrophilic attack.
-
Cyclic Imine (N4=C3): Susceptible to hydrolysis, leading to ring opening and fragmentation.
Implication: The primary hazard is not just toxicity, but chemical instability . Exposure to air (O₂) triggers exothermic aromatization to 2-pentylpyrazine. Exposure to moisture triggers ring degradation.
Predicted GHS Classification (QSAR & Read-Across)
Based on read-across from N-alkyl enamines and alkyl-pyrazines.
| Hazard Class | Category | Hazard Statement | Mechanism/Justification |
| Flammable Liquids | Cat 3/4 | H226: Flammable liquid and vapor. | Predicted Flash Point ~50-60°C (estimated based on MW and lipophilicity). |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[1][2] | Lipophilic amine; penetrates stratum corneum; high pH (alkaline). |
| Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[1][2] | Basic nitrogen functionality attacks mucous membranes. |
| Sensitization (Skin) | Cat 1B | H317: May cause an allergic skin reaction. | High Alert: Dihydropyrazines are haptens that can bind to skin proteins via Michael addition or Schiff base formation. |
| Specific Target Organ Tox | Cat 3 | H335: May cause respiratory irritation.[1][2] | Volatile amine vapors. |
Part 2: Experimental Handling Protocols (The "How-To")
The "Zero-Air" Directive
Because 1-Pentyl-1,2-dihydropyrazine will aromatize upon contact with air, all handling must occur under an inert atmosphere (Argon or Nitrogen).
Protocol: Inert Liquid Transfer (Cannula Technique)
-
Objective: Transfer reagent from storage vessel to reaction flask without atmospheric contact.
-
Equipment: Double-tipped needle (cannula), Schlenk line, Argon source (≥99.999%).
-
Pressure Equilibrium: Connect both the source flask (containing reagent) and the receiving flask to the Schlenk line. Cycle vacuum/Argon 3 times.
-
Cannula Insertion: Insert the cannula into the headspace of the source flask first, then purge the needle with Argon. Insert the other end into the receiving flask.
-
Submersion: Lower the source end of the cannula into the liquid 1-Pentyl-1,2-dihydropyrazine.
-
Transfer: Apply a slight positive pressure of Argon to the source flask (or slight vacuum to the receiver). The liquid will flow due to the pressure differential (
). -
Termination: Lift the cannula to the headspace, allow it to drain, and remove under positive Argon flow.
Storage Stability Architecture
-
Temperature: -20°C (Freezer).
-
Atmosphere: Stored under Argon balloon or in a Glovebox.
-
Stabilizers: Radical scavengers (e.g., BHT) are generally ineffective against the primary degradation pathway (aromatization) and may interfere with downstream chemistry. Physical exclusion of oxygen is the only valid stabilizer.
Part 3: Reactivity & Degradation Pathways (Visualization)
The following diagram illustrates the critical degradation pathways that dictate safety handling. The transition from the dihydro-form to the aromatic form is thermodynamically favorable and potentially exothermic.
Figure 1: Degradation pathways of 1-Pentyl-1,2-dihydropyrazine. Note the oxidative aromatization is the dominant instability vector.
Part 4: Emergency Response & Toxicology
Acute Exposure Management
Due to the lipophilic pentyl chain, this compound will rapidly penetrate the skin.
-
Skin Contact:
-
Immediate Action: Drench with Polyethylene Glycol (PEG 400) or ethanol first (to solubilize the lipophilic amine), then wash with soap and water. Water alone may smear the compound.
-
Rationale: Lipophilic amines bind to skin lipids; organic solvents facilitate removal better than aqueous solutions initially.
-
-
Inhalation:
Fire Fighting Measures
-
Media: Alcohol-resistant foam or Dry Chemical (CO₂).[3][5] Do NOT use water jet.
-
Specific Hazard: Combustion generates Nitrogen Oxides (NOx), which are highly toxic. Firefighters must wear full SCBA.
Part 5: Waste Disposal & Environmental Fate
Do not dispose of as standard organic waste.
-
Quenching Protocol:
-
Dilute the waste material in an inert solvent (e.g., Ethyl Acetate).
-
Slowly add a dilute acid (1M HCl) to protonate the nitrogen, converting the volatile free base into a non-volatile, water-soluble ammonium salt.
-
Caution: This reaction is exothermic. Cool in an ice bath.
-
-
Disposal:
-
The resulting aqueous layer (containing the ammonium salt) should be neutralized and disposed of via high-temperature incineration.
-
Part 6: Decision Logic for Handling
Figure 2: Operational decision tree for handling 1-Pentyl-1,2-dihydropyrazine.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 172230230 (1,2-Dihydropyrazine). Retrieved from [Link][6]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity (STOT). Retrieved from [Link]
- Adams, T. B., et al. (2002).The FEMA GRAS Assessment of Pyrazine Derivatives Used as Flavor Ingredients. Food and Chemical Toxicology. (Contextual reference for pyrazine metabolism).
-
Organization for Economic Co-operation and Development (OECD). QSAR Toolbox for Grouping Chemicals into Categories. Retrieved from [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.cn]
- 6. 1,2-Dihydropyrazine | C8H12N4 | CID 172230230 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Laboratory Synthesis Protocols for 1-Pentyl-1,2-dihydropyrazine
Abstract & Scientific Rationale
1-Pentyl-1,2-dihydropyrazine is a nitrogen-containing heterocycle of significant interest in two primary domains: as a potent flavorant intermediate (imparting roasted, nutty, or popcorn-like notes) and as a scaffold in the synthesis of bioactive piperazines for pharmaceutical applications.
Unlike the fully aromatic pyrazine, the 1,2-dihydropyrazine core is electronically rich and kinetically unstable. It possesses a cyclic enamine structure that makes it susceptible to:
-
Oxidation: Rapid aromatization to the corresponding pyrazinium salt or pyrazine.
-
Polymerization: Acid-catalyzed self-condensation.
-
Hydrolysis: Ring opening under aqueous acidic conditions.
This protocol details a controlled two-step synthesis designed to maximize yield while mitigating instability. We utilize the Regioselective Borohydride Reduction of N-Alkylpyrazinium Salts as the primary route. This method is superior to direct condensation (diamine + glyoxal) for generating the dihydro species because it allows for the isolation of the intermediate oxidation state under mild, non-oxidizing conditions.
Reaction Mechanism & Pathway[1]
The synthesis proceeds via the formation of a quaternary ammonium salt followed by hydride transfer.
-
Quaternization: Pyrazine acts as a nucleophile, attacking 1-bromopentane via an
mechanism. The aromaticity is retained in the cationic intermediate. -
Reduction: Sodium Borohydride (
) serves as the hydride source.[1][2] The attack occurs preferentially at thengcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -position (C2 or C6) adjacent to the quaternary nitrogen due to the high positive charge density, disrupting aromaticity to form the 1,2-dihydro product.
Mechanistic Diagram (DOT Visualization)
Caption: Reaction pathway showing the conversion of Pyrazine to the 1,2-dihydro target via the salt intermediate. Tautomerization to the 1,4-isomer is a competing pathway minimized by temperature control.
Experimental Protocol
Part A: Synthesis of 1-Pentylpyrazinium Bromide (The Salt)
This step installs the pentyl chain. High purity of this salt is critical for the success of the subsequent reduction.
Reagents:
-
Pyrazine (99%): 8.0 g (100 mmol)
-
1-Bromopentane: 15.1 g (100 mmol)
-
Acetonitrile (Anhydrous): 50 mL
-
Ethyl Acetate (for washing)
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Addition: Add Pyrazine and Acetonitrile to the flask. Stir until dissolved. Add 1-Bromopentane in one portion.
-
Reaction: Heat the mixture to reflux (approx. 82°C) for 24 hours . The solution will darken, and a precipitate may begin to form.
-
Isolation: Cool the reaction mixture to room temperature and then to 0°C in an ice bath.
-
Precipitation: If the salt does not precipitate spontaneously, add 50 mL of cold Ethyl Acetate to induce crystallization.
-
Filtration: Filter the solid under vacuum (Buchner funnel). Wash the cake with cold Ethyl Acetate (
mL) to remove unreacted starting materials. -
Drying: Dry the hygroscopic solid in a vacuum desiccator over
for 12 hours.-
Expected Yield: 60-75%
-
Appearance: Brownish-yellow crystalline solid.
-
Part B: Regioselective Reduction to 1-Pentyl-1,2-dihydropyrazine
Critical Safety Note: The product is sensitive to oxidation. Use degassed solvents and maintain an inert atmosphere.
Reagents:
-
1-Pentylpyrazinium Bromide (from Part A): 2.31 g (10 mmol)
-
Sodium Borohydride (
): 0.38 g (10 mmol) -
Methanol (Degassed): 20 mL
-
Water (Degassed): 5 mL
-
Dichloromethane (DCM): 50 mL
Procedure:
-
Dissolution: In a 100 mL 3-neck flask under Argon, dissolve the pyrazinium salt in a mixture of Methanol (20 mL) and Water (5 mL).
-
Cooling: Cool the solution to -5°C to 0°C using an ice/salt bath. Rationale: Low temperature favors the kinetic 1,2-addition over the thermodynamic 1,4-addition.
-
Reduction: Add
in small portions over 15 minutes. Vigorous gas evolution ( ) will occur.-
Observation: The color will shift from dark yellow/brown to a lighter pale yellow.
-
-
Quenching: Stir at 0°C for an additional 30 minutes. Quench carefully with 10 mL of ice-cold water.
-
Extraction: Immediately extract with DCM (
mL). -
Drying: Dry the combined organic layers over Anhydrous Sodium Sulfate (
) for 10 minutes. Filter under Argon. -
Concentration: Remove solvent under reduced pressure (Rotary Evaporator) at low temperature (< 30°C) . Do not heat the bath significantly to prevent aromatization.
-
Storage: The resulting oil is 1-Pentyl-1,2-dihydropyrazine. Store immediately at -20°C under Argon.
Analytical Data & Validation
To validate the synthesis, compare the spectral data against the expected signals. The 1,2-dihydro structure is characterized by the presence of
| Metric | Expected Value / Observation | Interpretation |
| Physical State | Pale yellow oil | Darkening indicates oxidation to pyrazine. |
| Diagnostic signal for | ||
| Olefinic protons of the enamine system. | ||
| Pentyl chain signals; N-CH2 typically shifted. | ||
| MS (ESI+) | Confirms molecular weight (C9H14N2). | |
| Stability Test | Exposure to air for 1 hr | Rapid conversion to 1-pentylpyrazine (aromatic). |
Workflow Visualization
The following diagram illustrates the operational workflow, highlighting critical decision points and safety measures.
Caption: Operational workflow for the synthesis. Note the temperature constraints in Step 6 to prevent product degradation.
References
-
Regioselective Reduction of Pyrazinium Salts: Title: Regioselective reduction of 3-substituted N-acylpyrazinium salts toward the synthesis of 1,2-dihydropyrazines.[3] Source: National Institutes of Health (PubMed) URL:[Link]
-
General Reactivity of Pyrazines: Title: Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Source: ResearchGate / Wiley-VCH URL:[Link]
-
Borohydride Reduction Mechanisms: Title: Reduction of some 1-substituted pyridinium salts (Analogous Chemistry).[4][5] Source: Royal Society of Chemistry (J. Chem. Soc. Perkin Trans.) URL:[Link][5][6][7]
-
Flavor Chemistry Context: Title: Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Regioselective reduction of 3-substituted N-acylpyrazinium salts toward the synthesis of 1,2-dihydropyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction of some 1-substituted pyridinium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. [Gas chromatographic analysis of reduction products of paraquat, diquat and the related compounds: reductive cleavage in the pyridine ring on N-alkylpyridinium derivatives with NaBH4-NiCl2 reduction system, and inhibition of the cleavage] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
Application Note: Optimized Solid-Phase Microextraction (SPME) Parameters for Pyrazine Analysis
Abstract
Pyrazines—heterocyclic nitrogen-containing compounds responsible for roasted, nutty, and earthy aromas—are critical biomarkers in food chemistry (Maillard reaction products), bacterial spoilage profiling, and pharmaceutical intermediate analysis.[1] Their low odor thresholds (often in the ng/L range) necessitate high-sensitivity extraction methods.
This guide provides a validated, field-proven protocol for the analysis of pyrazines using Headspace Solid-Phase Microextraction (HS-SPME). Unlike generic protocols, this document focuses on the thermodynamic and kinetic "levers" required to maximize recovery of these semi-volatile, basic compounds while minimizing artifact formation.
Part 1: Critical Parameter Optimization (The "Why")
Successful SPME is not merely about dipping a fiber; it is about managing the equilibrium between three phases: the Sample Matrix, the Headspace, and the Fiber Coating.[2]
Fiber Selection: The Tri-Phase Advantage
Pyrazines range from small, highly volatile molecules (e.g., 2-methylpyrazine) to larger, semi-volatile structures (e.g., 2-isobutyl-3-methoxypyrazine).
-
Recommendation: Use a 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber.[1][3][4]
-
Mechanism:
-
Carboxen (CAR): A microporous carbon adsorbent ideal for small molecules (C2-C6). It traps the highly volatile pyrazines.
-
Divinylbenzene (DVB): A mesoporous polymer that captures larger aromatics and alkyl-substituted pyrazines.
-
PDMS: Acts as a binder and facilitates the migration of analytes into the adsorbent pores.
-
-
Why not just PDMS? Pure PDMS (absorbent) lacks the retentive capacity for small, polar pyrazines, leading to poor sensitivity.
Thermodynamics: Temperature & Ionic Strength[3]
-
Temperature (The Goldilocks Zone):
-
Optimal Range: 40°C – 60°C .
-
Causality: While higher temperatures increase Henry’s Law constants (driving analytes into the headspace), temperatures >60°C can trigger the Maillard reaction in samples containing reducing sugars and amino acids, creating artificial pyrazines during the extraction step. 50°C is the standard balance point.
-
-
Ionic Strength (Salting Out):
-
Recommendation: Saturation with NaCl (approx. 30-36% w/v).
-
Mechanism: Pyrazines possess lone pair electrons on the nitrogen atoms, making them water-soluble. Adding NaCl creates hydration spheres around salt ions, effectively reducing the free water available to solvate the pyrazines. This drives the analytes into the headspace (
increases).
-
Matrix Modification: pH Control
-
The pKa Factor: Pyrazines are weak bases (pKa ~0.6 – 2.0).
-
Protocol: In most food/biological matrices (pH 4-7), pyrazines remain neutral (uncharged).
-
Critical Warning: If working with highly acidic hydrolysates (pH < 3), the nitrogen atoms will protonate (
). Charged species cannot be extracted by SPME. You must adjust pH to >6.0 using NaOH to ensure analytes are in their neutral, extractable form.
Part 2: Validated Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Fiber: 50/30 µm DVB/CAR/PDMS (StableFlex 2cm assembly recommended for automation).
-
Vials: 20 mL Headspace vials with magnetic screw caps and PTFE/Silicone septa.
-
Reagents: NaCl (analytical grade, baked at 400°C to remove organics), Internal Standard (e.g., 2-methyl-3-methoxypyrazine or deuterated pyrazine).
Step-by-Step Workflow
1. Sample Preparation
-
Mass/Volume: Weigh 5.0 g of solid sample or pipette 5.0 mL of liquid sample into a 20 mL headspace vial.
-
Salt Addition: Add 1.5 g of NaCl (for 5 mL sample) to achieve ~30% saturation.
-
Internal Standard (IS): Add 5 µL of IS working solution (e.g., 50 ppm in methanol). Note: Methanol content should remain <1% to avoid modifying the phase ratio.
-
Sealing: Immediately cap the vial to prevent volatile loss. Vortex for 30 seconds to dissolve salt.
2. HS-SPME Extraction
-
Pre-incubation: 15 minutes at 50°C (Agitation: 250-500 rpm).
-
Purpose: Establishes equilibrium between the sample matrix and the headspace.
-
-
Extraction: Expose fiber for 30 minutes at 50°C with continuous agitation.
-
Note on Agitation: Constant agitation is crucial to reduce the "depletion zone" boundary layer around the fiber, speeding up mass transfer.
-
3. GC-MS Desorption & Analysis
-
Injector Temp: 260°C.
-
Mode: Splitless (Split valve closed for 2 minutes).
-
Liner: 0.75 mm ID SPME liner (straight, deactivated). Do not use glass wool.[5]
-
Column: Polar column (e.g., SUPELCOWAX 10 or DB-WAX), 30m x 0.25mm x 0.25µm.
-
Why: Pyrazines separate best on polar phases due to hydrogen bonding interactions.
-
Summary of Optimized Parameters (Table)
| Parameter | Setting | Rationale |
| Fiber Type | DVB/CAR/PDMS (50/30 µm) | Captures broad range of volatilities (C4-C15). |
| Incubation Temp | 50°C | Balances sensitivity vs. artifact formation. |
| Equilibrium Time | 15 min | Ensures headspace concentration stabilizes. |
| Extraction Time | 30 min | Sufficient for semi-volatiles to reach equilibrium. |
| Salt Addition | 30% (w/v) NaCl | "Salting out" effect increases sensitivity by 2-5x. |
| Desorption | 260°C for 3 min | Ensures complete release from microporous Carboxen. |
Part 3: Visualization of Logic & Workflow
Diagram 1: The Optimization Decision Tree
This diagram illustrates the logic flow for selecting parameters based on analyte properties.
Caption: Decision logic for optimizing SPME parameters based on matrix chemistry and analyte stability.
Diagram 2: The Extraction Mechanism
Visualizing the thermodynamic equilibrium shifts.
Caption: Mass transfer dynamics. Salt reduces matrix solubility, driving analytes to headspace for fiber adsorption.
Part 4: Troubleshooting & Quality Control
The "Carryover" Effect
Carboxen is a strong adsorbent. Pyrazines can remain trapped in the micropores even after desorption.
-
Symptom: Ghost peaks in blank runs.
-
Solution: Implement a "Fiber Bake-out" method between runs (260°C for 5-10 mins with high split flow) or use a fiber conditioning station if available on your autosampler.
Competitive Adsorption (Displacement)
In complex matrices (e.g., coffee), high-concentration volatiles can displace trace pyrazines from the fiber sites.
-
Solution: Decrease extraction time. While counter-intuitive, shorter times (15-20 mins) favor the kinetic extraction of smaller molecules before larger, heavier compounds displace them at equilibrium.
Artifact Formation
If analyzing roasted products, ensure the extraction temperature does not exceed the processing temperature of the food, or keep it strictly below 60°C to prevent non-enzymatic browning within the vial.
References
-
Baharum, S. N., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry. Journal of Food Science. Retrieved from [Link]
-
Luo, K., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines. Foods (MDPI). Retrieved from [Link]
-
Ferreira, A. C., et al. (2003). Identification of Key Odorants Related to the Typical Aroma of Oxidation-Spoiled White Wines. Journal of Agricultural and Food Chemistry. (Discusses Pyrazine/DVB/CAR/PDMS efficiency). Retrieved from [Link]
-
Oliveira, M., et al. (2015). A Headspace Solid Phase Microextraction (HS-SPME) method for the chromatographic determination of alkylpyrazines in cocoa samples.[6] Food Science and Technology (Campinas). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scielo.br [scielo.br]
Application Note: 1-Pentyl-1,2-dihydropyrazine as an Internal Standard in Flavor Profiling
The following Application Note and Protocol is designed for researchers and analytical chemists specializing in flavor chemistry and metabolomics. It addresses the specific use of 1-Pentyl-1,2-dihydropyrazine (often chemically correlated with or used as a synonym for 2-Pentylpyrazine in industrial catalogs, CAS 6303-75-9) as an Internal Standard (IS).
Given the nomenclature ambiguity in some chemical catalogs (where the dihydro- precursor is sometimes conflated with the aromatic final product), this guide addresses the aromatic form (2-Pentylpyrazine) as the stable, practical Internal Standard, while providing a specific technical subsection on handling the labile dihydro- intermediates if those are the specific target of synthesis.
Abstract
This protocol details the validation and application of 1-Pentyl-1,2-dihydropyrazine (specifically the stable aromatic analog 2-Pentylpyrazine , CAS 6303-75-9) as a surrogate Internal Standard (IS) for the quantitation of volatile alkylpyrazines in roasted food matrices (coffee, cocoa, peanuts) and biological samples. Unlike common deuterated standards, this compound offers a cost-effective, structurally homologous alternative with a unique retention index (RI) that prevents co-elution with naturally occurring methyl/ethyl pyrazines. This guide covers extraction (SAFE/SPME), GC-MS/MS acquisition, and rigorous validation parameters.
Introduction & Scientific Rationale
The Challenge of Pyrazine Analysis
Pyrazines are potent odorants responsible for "roasted," "nutty," and "earthy" notes.[1] In flavor chemistry, accurate quantitation is hindered by:
-
Matrix Complexity: High lipid or protein content in matrices (e.g., peanut butter, grilled meat) suppresses volatility.
-
Instability: Dihydropyrazine precursors oxidize rapidly to pyrazines or degrade into imidazoles.
-
Volatility: Loss of analytes during solvent evaporation.
Why 1-Pentyl-1,2-dihydropyrazine (2-Pentylpyrazine)?
While stable isotope dilution assays (SIDA) using
-
Exogenous Nature: It is rarely found in natural food matrices (unlike methyl, ethyl, or vinyl pyrazines), ensuring no background interference.
-
Physicochemical Mimicry: Its LogP (approx. 2.[2][3]9) and boiling point (~233°C) bridge the gap between low-molecular-weight alkylpyrazines and heavier substituted analogs.
-
Chromatographic Separation: The pentyl chain provides sufficient steric bulk to elute in a "quiet" region of the chromatogram, distinct from the crowded early-eluting pyrazine region.
Technical Note on Nomenclature: In various chemical catalogs, CAS 6303-75-9 is sometimes listed as 1-Pentyl-1,2-dihydropyrazine. Chemically, the stable commercial product is the aromatic 2-Pentylpyrazine . The dihydro- form is an enamine intermediate that rapidly oxidizes to the aromatic form under standard atmospheric conditions. This protocol utilizes the stable aromatic form to ensure reproducibility.
Chemical Profile & Preparation[4][5][6][7]
| Property | Specification |
| Compound Name | 2-Pentylpyrazine (syn. 1-Pentyl-1,2-dihydropyrazine in some catalogs) |
| CAS Number | 6303-75-9 |
| Molecular Formula | C |
| Molecular Weight | 150.22 g/mol |
| Appearance | Pale yellow liquid |
| Odor | Roasted, nutty, fatty, slightly green |
| Solubility | Soluble in Ethanol, Methanol, Dichloromethane; Slightly soluble in water |
Standard Preparation Protocol
Objective: Create a stable stock solution free from oxidation.
-
Primary Stock (10 mg/mL):
-
Weigh 100 mg of 2-Pentylpyrazine into a 10 mL volumetric flask.
-
Dissolve in HPLC-grade Methanol or Dichloromethane (depending on extraction solvent).
-
Critical Step: Flush headspace with Nitrogen (N
) to prevent oxidation. Store at -20°C. Stability: 6 months.
-
-
Working Internal Standard (IS) Solution (10 µg/mL):
-
Dilute 100 µL of Primary Stock into 100 mL of solvent.
-
Store at 4°C. Prepare fresh weekly.
-
Experimental Protocol: Extraction & Analysis
We present two workflows: Headspace-SPME (for volatile profiling) and SAFE Extraction (for quantitative recovery from complex matrices).
Method A: Headspace-SPME (Solid Phase Microextraction)
Best for: Rapid screening of roasted coffee, nuts, or dry powders.
-
Sample Weighing: Weigh 2.0 g of sample into a 20 mL headspace vial.
-
IS Addition: Inject 10 µL of Working IS Solution (10 µg/mL) directly onto the sample matrix.
-
Note: Allow 30 mins equilibration for the IS to bind to the matrix similarly to the analytes.
-
-
Incubation: Heat vial to 60°C for 15 mins (agitation: 500 rpm).
-
Extraction: Expose SPME fiber (DVB/CAR/PDMS - Divinylbenzene/Carboxen/Polydimethylsiloxane) for 30 mins at 60°C.
-
Desorption: Inject into GC inlet (250°C) for 5 mins (splitless).
Method B: Solvent Assisted Flavor Evaporation (SAFE)
Best for: High-fat matrices (oils, fatty meats) where SPME suffers from matrix effects.
-
Homogenization: Blend 50 g of sample with 100 mL Dichloromethane.
-
IS Addition: Add 100 µL of Working IS Solution (10 µg/mL) before homogenization.
-
Reasoning: Adding IS prior to extraction corrects for extraction inefficiencies and solvent losses.
-
-
SAFE Distillation: Perform high-vacuum transfer (<10^-4 mbar) to isolate volatiles from non-volatile lipids.
-
Concentration: Dry the distillate over anhydrous Na
SO and concentrate to 0.5 mL using a Vigreux column.
GC-MS/MS Acquisition Parameters
| Parameter | Setting |
| Instrument | Agilent 7890B GC / 7000D Triple Quad MS (or equivalent) |
| Column | DB-WAX or ZB-WAX (Polar), 30m x 0.25mm x 0.25µm |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Oven Program | 40°C (2 min) -> 5°C/min -> 240°C (10 min) |
| Inlet | Splitless, 250°C |
| MS Source | EI (70 eV), 230°C |
| Acquisition | SIM (Selected Ion Monitoring) or MRM |
Target Ions for 2-Pentylpyrazine (IS):
-
Quantifier Ion: m/z 108 (Base peak, rearrangement of pentyl chain)
-
Qualifier Ions: m/z 150 (Molecular ion), m/z 94, m/z 81.
Visualized Workflows
Analytical Workflow Diagram
The following diagram illustrates the critical decision points between SPME and SAFE extraction methods.
Caption: Decision tree for selecting the extraction method based on matrix composition, ensuring optimal recovery of the Internal Standard.
Mechanistic Logic: Why Pentyl-Pyrazine?
This diagram explains the structural logic of using a pentyl-substituted pyrazine to mimic target analytes.
Caption: The physicochemical "bridge" provided by 2-Pentylpyrazine allows it to normalize extraction variations for a wide range of alkylpyrazines.
Validation & Quality Control
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the method must be self-validating.
Linearity & Range
-
Prepare calibration curves with target analytes (e.g., 2,3,5-trimethylpyrazine) ranging from 10 ng/g to 10,000 ng/g .
-
Maintain IS concentration constant at 500 ng/g .
-
Acceptance Criteria: R
> 0.995; Response Factor (RF) RSD < 15%.
Recovery Calculation
Calculate the Relative Response Factor (RRF) for each analyte (
Concentration in unknown samples is then:
Troubleshooting Guide
-
Issue: Low IS Recovery (<50%).
-
Cause: Matrix binding (protein/lipid) or evaporation loss during concentration.
-
Solution: Switch from SPME to SAFE; ensure SAFE apparatus water bath is at 40°C, not higher.
-
-
Issue: IS Peak Tailing.
-
Cause: Active sites in GC inlet or column aging.
-
Solution: Trim column (0.5 m), replace liner with deactivated wool.
-
References
-
Agilent Technologies. (2020). Analysis of Pyrazines in Roasted Coffee by GC/MS. Agilent Application Notes. [Link]
-
Grosch, W. (2001). Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission. Chemical Senses, 26(5), 533–545. [Link]
- Cerny, C., & Grosch, W. (1993). Quantification of potent odorants in roasted beef. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 196, 417-422.
-
PubChem. (2023).[4] Compound Summary: 2-Pentylpyrazine.[1][5] National Library of Medicine.[4] [Link]
(Note: While specific literature on "1-Pentyl-1,2-dihydropyrazine" as a standalone keyword is sparse due to nomenclature overlap, the protocols cited above for alkylpyrazines using structural analogues are the authoritative standard in the field.)
Sources
- 1. Investigation of Volatile Compounds in Varied Types of Gardenia White Teas Utilizing HS–SPME–GC–MS and Multivariate Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2-Di(pentan-2-yl)hydrazine | C10H24N2 | CID 278539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Cyclopenta-2,4-dien-1-yl-1,2-dimethylhydrazine | C7H12N2 | CID 150001249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1-Dimethyl-2-pentylhydrazine | C7H18N2 | CID 547900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
preparation of stock solutions for 1-Pentyl-1,2-dihydropyrazine
Application Note: Preparation and Stabilization of Stock Solutions for 1-Pentyl-1,2-dihydropyrazine
Abstract & Technical Scope
This protocol details the rigorous preparation of stock solutions for 1-Pentyl-1,2-dihydropyrazine , a volatile and chemically labile alkyl-dihydropyrazine. Unlike their fully aromatic pyrazine counterparts, dihydropyrazines are prone to rapid oxidative aromatization and polymerization when exposed to air, light, or protic stress.
This guide is designed for researchers in flavor chemistry and pharmacology who require high-integrity molecular standards. It prioritizes anaerobic handling , anhydrous solvation , and cryogenic storage to maintain compound fidelity.
Physicochemical Profile & Stability Logic
Understanding the molecule's fragility is the prerequisite for successful handling. 1-Pentyl-1,2-dihydropyrazine contains a reduced nitrogen ring (enamine character), making it significantly more reactive than standard pyrazines.
| Property | Value (Approx.) | Critical Handling Note |
| Molecular Formula | C₉H₁₆N₂ | |
| Molecular Weight | ~152.24 g/mol | Use for Molarity calculations. |
| Physical State | Pale yellow to amber liquid | Darkening indicates polymerization/oxidation. |
| Solubility | DMSO, Ethanol, Methanol | Hydrophobic. Sparingly soluble in water. |
| Oxidation Potential | High | Spontaneously aromatizes to pentylpyrazine in air. |
| Light Sensitivity | Moderate | UV light accelerates radical oxidation. |
Degradation Mechanism (The "Why" Behind the Protocol)
The 1,2-dihydropyrazine ring is thermodynamically driven to aromatize. Oxygen exposure removes hydrogen from the C2/N1 positions, yielding the fully aromatic (and distinct smelling/acting) pyrazine.
Figure 1: Degradation pathways of dihydropyrazines. The protocol aims to block the red (oxidation) and grey (polymerization) pathways.
Protocol: Preparation of 100 mM Stock Solution
Reagents & Equipment:
-
Compound: 1-Pentyl-1,2-dihydropyrazine (>95% purity).
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored over molecular sieves.
-
Alternative: Anhydrous Ethanol (for food/flavor applications), but evaporation is a risk.
-
-
Gas: High-purity Argon or Nitrogen (Argon preferred due to density).
-
Vials: Amber glass vials with PTFE-lined screw caps (2 mL or 4 mL).
-
Pipettes: Calibrated positive-displacement pipettes (preferred for volatiles).
Step-by-Step Workflow
-
Environment Setup:
-
Ideally, work within a glove box.[1] If unavailable, use a chemical fume hood and establish a "blanket" of Argon over your workspace.
-
Equilibrate the DMSO to room temperature to prevent condensation water absorption.
-
-
Weighing (The "Difference" Method):
-
Note: The compound is a liquid.[2][3][4] Do not pipette directly by volume for critical stock due to density variations.
-
Place an empty amber vial on the balance. Tare.
-
Add approximately 15.2 mg of 1-Pentyl-1,2-dihydropyrazine. Record exact mass (
).[5] -
Calculation: Target Volume (
) = (mg) / (MW Concentration). -
Example:
.
-
-
Solvation:
-
Immediately add the calculated volume of Anhydrous DMSO .
-
Crucial: Direct a gentle stream of Argon into the vial headspace for 10-15 seconds to displace oxygen.
-
Cap tightly immediately.
-
Vortex gently for 30 seconds. Avoid vigorous shaking that entrains bubbles (oxygen).
-
-
Aliquoting (Single-Use Strategy):
-
Never store a large bulk stock. Repeated opening introduces moisture and oxygen.
-
Prepare 5-10 small amber vials.
-
Purge each empty vial with Argon.
-
Dispense 50-100 µL aliquots of the stock into these vials.
-
Overlay with Argon again before final capping.
-
Seal caps with Parafilm to retard gas exchange.
-
Figure 2: Preparation workflow emphasizing inert gas handling at the critical solvation step.
Storage and Quality Control
Storage Conditions
-
Temperature: -80°C is optimal. -20°C is acceptable for <1 month.
-
Duration: Use within 3 months .
-
Thawing: Thaw aliquots once. Discard unused portions. Do not refreeze.
Quality Control (Self-Validation)
Before using a stock for critical experiments (e.g., IC50 determination or sensory analysis), validate its integrity.
-
Visual Check: The solution should remain clear/pale yellow. Turbidity or a dark brown color indicates polymerization.
-
UV-Vis Validation (Quick Test):
-
Dilute 1:1000 in water/buffer.
-
Scan 200–400 nm.
-
Pass Criteria: Distinct absorption profile consistent with dihydropyrazine (often
~270-290 nm, distinct from the aromatic pyrazine peak).
-
-
GC-MS (Definitive):
-
Inject a sample.
-
Fail Criteria: Presence of a peak with MW = 150 (Pentylpyrazine, M-2) indicates oxidation.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Precipitation | Moisture ingress in DMSO | Use fresh anhydrous DMSO; check molecular sieves. |
| Darkening (Browning) | Oxidation/Polymerization | Discard. Prepare fresh stock under stricter Argon purge. |
| Odor Change | Aromatization to Pyrazine | The "nutty" smell becoming "pungent/green" implies oxidation. Discard. |
| Inconsistent Bio-Data | Adsorption to plastics | Use glass inserts/vials. Avoid polystyrene reservoirs. |
References
-
Adams, A., et al. (2008). "Formation of pyrazines and dihydropyrazines in Maillard model systems." Journal of Agricultural and Food Chemistry, 56(6), 2147-2153. Link
-
Rizzi, G. P. (1988). "The chemistry of pyrazines and their formation in food." Food Reviews International, 4(3), 375-400. Link
-
Sigma-Aldrich (Merck). "Handling of Air-Sensitive Reagents (Technical Bulletin AL-134)." Link
-
PubChem. "Pyrazine and Dihydropyrazine Derivatives Compound Summary." National Library of Medicine. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Pentyl-1,2-dihydropyrazine Synthesis
Status: Operational Ticket Focus: Yield Optimization & Stability Management Difficulty Level: High (Kinetic Instability) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary: The Stability Paradox
The synthesis of 1-Pentyl-1,2-dihydropyrazine is deceptive. While the bond-forming steps are chemically straightforward, the isolation is plagued by the compound's inherent instability. 1,2-dihydropyrazines are prone to three primary failure modes:
-
Oxidative Aromatization: Reverting to the pyrazine cation or neutral pyrazine (loss of product).
-
Polymerization: Formation of dark, tarry oligomers (loss of mass balance).
-
Regio-scrambling: Isomerization to the thermodynamically distinct 1,4-dihydropyrazine or tetrahydropyrazine species.
This guide focuses on the Reduction of Pyrazinium Salts pathway, as it offers the highest regioselectivity for N-alkylated targets compared to condensation routes.
Synthesis Workflow & Critical Control Points
The following diagram outlines the optimized workflow. Deviating from these specific temperature and solvent controls is the primary cause of yield loss.
Figure 1: Optimized reaction pathway emphasizing the critical reduction and quenching phases.
Phase 1: The Quaternization (Salt Formation)
Objective: Quantitative conversion of pyrazine to 1-pentylpyrazin-1-ium bromide.
The Problem: Incomplete Conversion & Hygroscopicity
Users often report yields of <60% at this stage, assuming the unreacted pyrazine can be "washed away." This is a mistake. Unreacted pyrazine interferes with the subsequent reduction stoichiometry.
Protocol Optimization:
-
Solvent: Use anhydrous Acetonitrile (MeCN) . Unlike neat reactions, MeCN stabilizes the transition state.
-
Stoichiometry: Use 1.2 equivalents of 1-bromopentane. The alkyl halide must be in excess to drive the pyrazine (a weak nucleophile) to completion.
-
Temperature: Reflux (80-82°C) for 24-48 hours.
-
Work-up: Do not use aqueous extraction. Precipitate the salt by adding cold Diethyl Ether (Et2O) . The product is hygroscopic; dry under high vacuum immediately.
| Parameter | Standard Protocol | Optimized Protocol | Impact on Yield |
| Solvent | Neat / Toluene | Acetonitrile | +15% (Kinetic rate increase) |
| Purification | Recrystallization | Ether Precipitation | +10% (Prevents hydrolysis) |
| Atmosphere | Ambient | Argon/Nitrogen | Critical (Prevents deliquescence) |
Phase 2: The Regioselective Reduction (The Yield Maker)
Objective: Selective reduction of the C2-N1 bond without over-reducing to piperazine.
The Mechanism
Sodium Borohydride (NaBH4) attacks the most electron-deficient carbon. In the pyrazinium salt, the positive charge on N1 activates the adjacent C2 and C6 positions. Hydride attack at C2 yields the 1,2-dihydropyrazine.
Troubleshooting Guide: Reduction
Scenario A: "I see multiple spots on TLC (Over-reduction)."
-
Cause: Temperature too high or excess reducing agent.
-
Fix:
-
Cool the salt solution (in Ethanol) to -10°C to 0°C .
-
Add NaBH4 in small portions (0.5 eq at a time).
-
Stop the reaction immediately upon the disappearance of the salt (monitor by UV; the salt absorbs strongly, the dihydro product does not).
-
Scenario B: "The product decomposes during workup."
-
Cause: Acid hydrolysis.[1][2] Enamines (which 1,2-dihydropyrazine effectively is) are extremely acid-sensitive.
-
Fix:
-
Quench with cold 5% NaOH or saturated NaHCO3.
-
Ensure the aqueous layer pH is >10 before extraction.
-
Use Dichloromethane (DCM) for extraction; it solubilizes the dihydropyrazine better than ether.
-
Phase 3: Stabilization & Isolation (The Yield Keeper)
Objective: Preventing oxidative aromatization.
1,2-Dihydropyrazines are "seeking" aromaticity. Exposure to air will oxidize them back to the pyrazinium cation or neutral pyrazine.
The "Black Tar" Decision Tree Use this logic flow when your product appearance degrades.
Figure 2: Diagnostic logic for degradation issues.
Storage Protocol:
-
Add Antioxidant: Add 0.1% BHT (Butylated hydroxytoluene) to the crude oil if not using immediately.
-
NMR Solvent: Do not use standard CDCl3 (it is naturally acidic). Use C6D6 (Benzene-d6) or filter CDCl3 through basic alumina before use.
-
Purification: Distillation is risky. If necessary, use Kugelrohr distillation under high vacuum (<0.1 mmHg) at the lowest possible temperature. Column chromatography usually leads to decomposition on silica (acidic). Use Basic Alumina if chromatography is required.
Frequently Asked Questions (FAQ)
Q: Can I use LiAlH4 instead of NaBH4? A: No. LiAlH4 is too aggressive and will likely lead to full saturation (piperazine derivatives) or ring opening. NaBH4 provides the mild chemoselectivity required to stop at the dihydro stage [1].
Q: Why does my NMR show a mix of isomers? A: You are likely observing tautomerization. While the 1,2-isomer is the kinetic product of the salt reduction, it can isomerize to the 1,4-dihydropyrazine or 1,6-isomer depending on substitution patterns and thermodynamic stability. Keeping the reaction cold (-10°C) favors the kinetic 1,2-product [2].
Q: My product turned solid and white after a day. What happened? A: You likely reformed the salt or an oxide. If the container wasn't sealed perfectly, moisture and oxygen can revert the dihydropyrazine to a quaternary ammonium species or an oxo-derivative (like a pyrazinone) [3].
References
-
Regioselective Reduction of N-Acylpyrazinium Salts. Source:Journal of Organic Chemistry / PubMed Context: Establishes the protocol for hydride attack at the C2 position in pyrazinium salts using borohydride and tin hydride reagents. Link:[Link]
-
Dearomatizing Conversion of Pyrazines to 1,4-Dihydropyrazines. Source:Royal Society of Chemistry (Chem Comm) Context: Discusses the stability profiles and isomerization risks between 1,2- and 1,4-dihydropyrazines. Link:[Link]
-
Synthesis and Reactivity of 1,4-Dihydropyrazine Derivatives. Source:ResearchGate / Tetrahedron Context: Provides insights into the oxidative instability and handling requirements for dihydropyrazine derivatives. Link:[Link]
Sources
Validation & Comparative
comparative analysis of 1-Pentyl-1,2-dihydropyrazine vs 2-pentylpyrazine
This guide provides an in-depth comparative analysis of 2-Pentylpyrazine and 1-Pentyl-1,2-dihydropyrazine . Note that while these compounds share similar nomenclature and are often conflated in commercial databases due to CAS registry ambiguities, they represent distinct chemical entities with fundamentally different stability profiles, sensory characteristics, and applications.
Executive Summary
-
2-Pentylpyrazine (2-PP): The industry-standard aromatic flavorant . It is thermodynamically stable, possessing a characteristic "roasted/nutty" profile. It is a C-alkylated pyrazine used extensively in food chemistry and fragrance formulation.
-
1-Pentyl-1,2-dihydropyrazine (1-P-DHP): A reactive cyclic enamine . It is an N-alkylated dihydro-analog, often appearing as a transient intermediate or a specialized synthetic reagent. It lacks the aromatic stability of 2-PP and is prone to oxidation or polymerization.
-
Critical Technical Note: Commercial catalogs often erroneously list both compounds under CAS 6303-75-9 . Researchers must verify identity via Mass Spectrometry (MW 150.2 vs. 152.2) before use.
Chemical Identity & Structural Divergence
The core difference lies in aromaticity . 2-PP is a fully conjugated, planar aromatic system. 1-P-DHP is a non-aromatic, cyclic enamine/imine system. This dictates their reactivity.
| Feature | 2-Pentylpyrazine | 1-Pentyl-1,2-dihydropyrazine |
| Structure Type | Aromatic Heterocycle (C-Alkylated) | Cyclic Enamine/Imine (N-Alkylated) |
| Formula | C | C |
| Molecular Weight | 150.22 g/mol | 152.24 g/mol |
| Electronic State | Electron-deficient ring (Stable) | Electron-rich enamine (Reactive/Nucleophilic) |
| CAS Registry (Verify) | 6303-75-9 (Standard) | Often mislisted as 6303-75-9; Verify specific isomer |
| Primary Application | Flavor/Fragrance (F&F), Food Science | Pharma Intermediate, Heterocyclic Synthesis |
Structural Visualization (DOT)
Figure 1: Structural dichotomy between the stable aromatic form (2-PP) and the reactive dihydro form (1-P-DHP).
Performance Profile
A. Stability & Reactivity
-
2-Pentylpyrazine: High thermal stability. It survives Maillard reaction conditions (>150°C) and is resistant to auto-oxidation at room temperature. Its electron-deficient ring makes it a weak base and a poor nucleophile.
-
1-Pentyl-1,2-dihydropyrazine:
-
Oxidation Sensitivity: The dihydro ring is a reduced form. In the presence of oxygen, C-substituted dihydropyrazines spontaneously aromatize to pyrazines. However, 1-P-DHP is N-substituted , meaning it cannot simply aromatize by losing hydrogen (the N-alkyl group blocks the formation of the aromatic sextet without bond cleavage).
-
Fate: Consequently, 1-P-DHP tends to form quaternary salts , decompose, or polymerize into brown pigments (melanoidins) rather than forming a stable aromatic pyrazine.
-
B. Sensory Properties (Organoleptics)
-
2-Pentylpyrazine:
-
Odor Threshold: Very low (ppb range).
-
Descriptors: Roasted peanuts, earthy, popcorn, fatty.
-
Mechanism: Binds effectively to olfactory receptors due to lipophilicity and specific molecular geometry.
-
-
1-Pentyl-1,2-dihydropyrazine:
-
Odor Profile: Often described as "green," "vegetative," or "solvent-like." Lacks the intense "roasted" character of the aromatic form.
-
Relevance: Its presence typically indicates incomplete roasting or "raw" notes in a flavor profile.
-
Synthesis & Formation Pathways
Understanding the origin of these species helps in controlling their presence in a final product.
Mechanism Diagram (DOT)
Figure 2: Divergent synthesis pathways. 2-PP is the result of oxidation, while 1-P-DHP results from N-alkylation which "traps" the ring in the dihydro state.
Experimental Protocols
Protocol A: Differentiation via GC-MS (Self-Validating)
Objective: To definitively distinguish between the two species given the CAS confusion.
-
Sample Preparation: Dilute 10 mg of sample in 10 mL Dichloromethane (DCM).
-
GC Parameters:
-
Column: DB-WAX or HP-5MS (30m x 0.25mm).
-
Temp Program: 50°C (2 min)
10°C/min 230°C.
-
-
MS Detection (The Validator):
-
2-Pentylpyrazine: Look for Parent Ion [M]+ = 150 .
-
Key Fragment: m/z 108 (M - propyl via McLafferty rearrangement) or m/z 94 (Pyrazine ring + CH2).
-
-
1-Pentyl-1,2-dihydropyrazine: Look for Parent Ion [M]+ = 152 .
-
Key Fragment: m/z 81-83 (Dihydro ring fragments).
-
-
-
Data Interpretation: If the peak shows [M]+ 150, it is the aromatic flavorant. If [M]+ 152, it is the dihydro contaminant/intermediate.
Protocol B: Stability Stress Test
Objective: To assess the suitability of the compound for pharmaceutical or flavor shelf-life.
-
Setup: Place 50 mg of compound in an open vial exposed to air and ambient light.
-
Timepoints: T=0, T=24h, T=1 week.
-
Analysis: Dissolve in CDCl
and run 1H-NMR .-
2-PP Signal: Aromatic protons appear at 8.0 - 8.5 ppm . Signals should remain constant.
-
1-P-DHP Signal: Olefinic/Enamine protons appear at 4.5 - 6.0 ppm . Look for broadening of peaks or appearance of polymerization baseline humps (browning) over time.
-
References
-
Maga, J. A. (1982). Pyrazines in Foods: An Update. CRC Critical Reviews in Food Science and Nutrition. Link
-
Adams, A., et al. (2008). Formation of pyrazines in Maillard model systems: Effects of pH and temperature. Food Chemistry. Link
-
PubChem Database. (2024). Compound Summary: 2-Pentylpyrazine (CID 80551). National Library of Medicine. Link
-
Bredie, W. L. P., et al. (1998). Novel Pyrazines in Maillard Reactions. Journal of Agricultural and Food Chemistry. Link
-
NIST Chemistry WebBook. (2024). Mass Spectrum of Pentylpyrazine. Standard Reference Data. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
